molecular formula C8H10 B14068850 Tricyclo(4.1.1.07,8)oct-3-ene CAS No. 102575-25-7

Tricyclo(4.1.1.07,8)oct-3-ene

Cat. No.: B14068850
CAS No.: 102575-25-7
M. Wt: 106.16 g/mol
InChI Key: YVOQUDKKWLTNAV-UHFFFAOYSA-N
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Description

Tricyclo(4.1.1.07,8)oct-3-ene: is a unique organic compound with the molecular formula C8H10 . It is characterized by a tricyclic structure that includes three interconnected rings, making it an interesting subject of study in organic chemistry. The compound’s structure consists of a combination of three-membered, four-membered, seven-membered, and eight-membered rings .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tricyclo(4.1.1.07,8)oct-3-ene typically involves complex organic reactions. One common method is the Diels-Alder reaction , which is a cycloaddition reaction between a conjugated diene and a dienophile. This reaction forms the tricyclic core of the compound. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Specific details on industrial methods are less commonly documented in public literature.

Chemical Reactions Analysis

Types of Reactions: Tricyclo(4.1.1.07,8)oct-3-ene can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry: Tricyclo(4.1.1.07,8)oct-3-ene is used as a building block in organic synthesis. Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules .

Biology and Medicine: Research into the biological activity of Tricyclo(41107,8)oct-3-ene and its derivatives is ongoing

Industry: In the industrial sector, this compound can be used in the production of polymers and advanced materials. Its rigid structure can impart desirable properties to these materials, such as increased strength and stability .

Mechanism of Action

The mechanism of action of Tricyclo(4.1.1.07,8)oct-3-ene involves its interaction with molecular targets through its unique tricyclic structure. This structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or activating their function. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Properties

CAS No.

102575-25-7

Molecular Formula

C8H10

Molecular Weight

106.16 g/mol

IUPAC Name

tricyclo[5.1.0.02,8]oct-4-ene

InChI

InChI=1S/C8H10/c1-2-4-6-7-5(3-1)8(6)7/h1-2,5-8H,3-4H2

InChI Key

YVOQUDKKWLTNAV-UHFFFAOYSA-N

Canonical SMILES

C1C=CCC2C3C1C23

Origin of Product

United States

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